![molecular formula C15H20N2O2 B4839491 3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4839491.png)
3-methyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzamide
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves catalytic asymmetric hydrogenation, cyclization reactions, and functional group transformations. For example, the stereoselective synthesis of similar compounds involves multiple steps, including catalytic hydrogenation and SN2 substitution reactions to achieve high yields and stereo-selectivity (Lall et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and computational methods, reveals detailed insights into the conformation and configuration of benzamide derivatives. Studies demonstrate the importance of hydrogen bonding, molecular conformations, and the influence of substituent patterns on the overall molecular organization (Mocilac et al., 2010).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including cyclization, N-arylation, and oxirane ring opening, leading to diverse derivatives with unique properties. These reactions are crucial for modifying the compound's chemical structure to achieve desired physical and chemical properties (Krutošíková et al., 2001).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides detailed information on the crystalline structure, highlighting the role of intermolecular interactions in defining these properties (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties of benzamide compounds, such as reactivity, stability, and electron distribution, are studied through various spectroscopic methods and theoretical calculations. These studies offer insights into the compounds' behavior in chemical reactions and potential applications in synthesis and design of new materials (Demir et al., 2015).
properties
IUPAC Name |
3-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-5-4-6-13(11-12)15(19)16-8-7-14(18)17-9-2-3-10-17/h4-6,11H,2-3,7-10H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCEMVGYDWMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.